ネビボロール

概要

説明

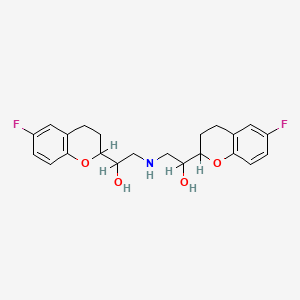

ネビボロールは、β遮断薬として一般的に知られている、高選択的なβ1アドレナリン受容体拮抗薬です。主に高血圧(高血圧)および心不全の治療に使用されます。ネビボロールは、一酸化窒素の放出を介して実現される、追加の血管拡張特性により、他のβ遮断薬とは異なります。 この化合物は、バイストリックおよびネビレットなどのさまざまな商品名で市販されています .

2. 製法

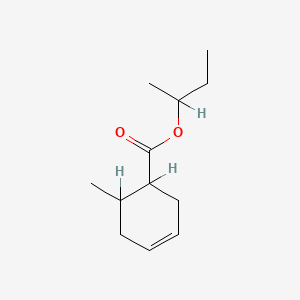

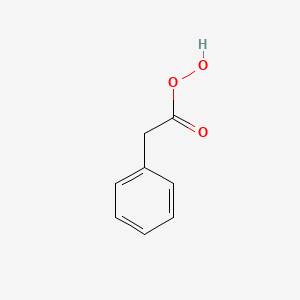

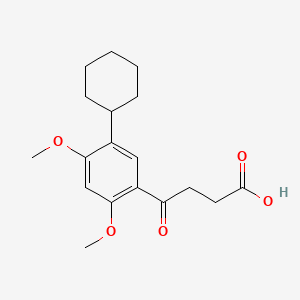

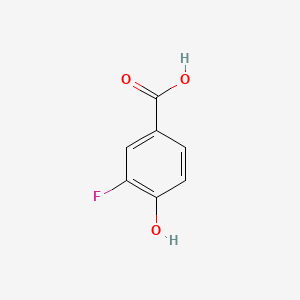

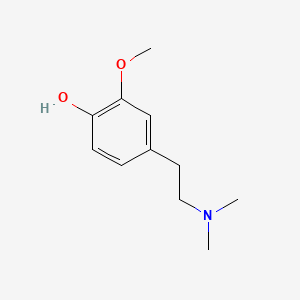

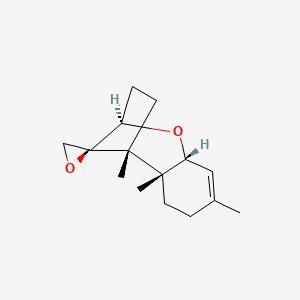

合成経路と反応条件: ネビボロールの合成は、クロマンエステル前駆体から始まるいくつかのステップを含みます。このプロセスには、6-フルオロ-2-カルボン酸エステルのエナンチオマーの混合物の加水分解、それに続くエポキシドの混合物の合成が含まれます。これらのエポキシドは次に、目的の化合物を得るために分解され、さらにアミノアルコールと反応させてベンジルネビボロールを生成します。 最終段階は、ベンジル保護基の除去を含みます .

工業的製造方法: ネビボロールの工業的製造には、通常、高収率と高純度を確保するために、立体選択的な酵素加水分解と速度論的分割技術が用いられます。 このプロセスは、ステップ数を減らし、全体的な効率を向上させるように最適化されています .

科学的研究の応用

Nebivolol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study beta-blocker interactions and mechanisms.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively studied for its therapeutic effects in treating hypertension, heart failure, and other cardiovascular conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nebivolol involves several steps, starting from the chroman ester precursor. The process includes the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester, followed by the synthesis of mixtures of epoxides. These epoxides are then resolved to obtain the desired compounds, which are further reacted with amino alcohols to produce benzyl Nebivolol. The final step involves the removal of the benzyl protecting group .

Industrial Production Methods: Industrial production of Nebivolol typically involves the use of stereoselective enzymatic hydrolysis and kinetic resolution techniques to ensure high yield and purity. The process is optimized to reduce the number of steps and improve the overall efficiency .

化学反応の分析

反応の種類: ネビボロールは、以下を含むさまざまな化学反応を起こします。

酸化: ネビボロールは、さまざまな代謝物を形成するために酸化される可能性があります。

還元: 還元反応は、ネビボロールに存在する官能基を修飾できます。

置換: 置換反応は、分子の芳香環または他の反応性部位で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。

置換: ハロゲン化およびニトロ化反応は、臭素や硝酸などの試薬を使用して実行できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化代謝物の形成につながる可能性があり、置換反応は芳香環に新しい官能基を導入する可能性があります .

4. 科学研究への応用

ネビボロールは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: β遮断薬の相互作用とメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路および受容体相互作用への影響について調査されています。

医学: 高血圧、心不全、その他の心血管疾患の治療における治療効果について広く研究されています。

作用機序

ネビボロールは、主に心臓のβ1アドレナリン受容体を遮断することにより、その効果を発揮し、心拍数と血圧を低下させます。さらに、ネビボロールは内皮細胞からの酸化窒素の放出を刺激し、血管拡張と血流の改善をもたらします。 この二重の作用機序は、ネビボロールを他のβ遮断薬とは異なるものとしています .

類似化合物:

アテノロール: 他のβ1選択的β遮断薬ですが、ネビボロールの血管拡張特性はありません。

メトプロロール: アテノロールに似ていますが、β1選択的β遮断薬で、一酸化窒素を介した血管拡張はありません。

カルベジロール: α1アドレナリン受容体遮断特性を持つ非選択的β遮断薬であり、異なるメカニズムを介して血管拡張をもたらします。

ネビボロールのユニークさ: ネビボロールのβ1選択性と一酸化窒素を介した血管拡張のユニークな組み合わせは、他のβ遮断薬とは異なります。 この二重の作用は、内皮機能の改善と酸化ストレスの軽減など、追加の心血管上の利点をもたらします .

類似化合物との比較

Atenolol: Another beta-1 selective beta-blocker, but lacks the vasodilatory properties of Nebivolol.

Metoprolol: Similar to Atenolol, it is a beta-1 selective beta-blocker without nitric oxide-mediated vasodilation.

Carvedilol: A non-selective beta-blocker with alpha-1 adrenergic receptor blocking properties, leading to vasodilation through a different mechanism.

Uniqueness of Nebivolol: Nebivolol’s unique combination of beta-1 selectivity and nitric oxide-mediated vasodilation sets it apart from other beta-blockers. This dual action provides additional cardiovascular benefits, such as improved endothelial function and reduced oxidative stress .

特性

IUPAC Name |

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040556 | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.091g/100mL, 4.03e-02 g/L | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients. | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99200-09-6, 118457-14-0 | |

| Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223.0-228.0 | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

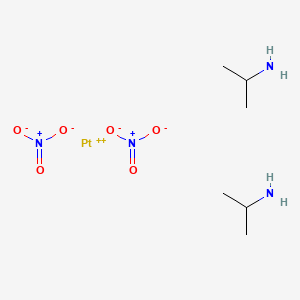

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)

![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)